Tetrabenzylzirconium(IV)
CAS No.:
Cat. No.: VC13676255
Molecular Formula: C28H28Zr
Molecular Weight: 455.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28Zr |
|---|---|
| Molecular Weight | 455.7 g/mol |
| Standard InChI | InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2; |
| Standard InChI Key | IJGRUMAEYZWBQI-UHFFFAOYSA-N |
| Canonical SMILES | C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.[Zr] |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₈Zr | |
| Molecular Weight | 455.7 g/mol | |
| Solubility | Hydrocarbons (e.g., toluene) | |
| Stability | Decomposes in air/moisture | |
| Crystal System | Polymorphic (multiple forms) |
Synthesis and Structural Characterization
Synthetic Methodology
The standard synthesis involves the reaction of zirconium tetrachloride (ZrCl₄) with benzylmagnesium chloride (C₆H₅CH₂MgCl) in diethyl ether:
This method achieves yields exceeding 70% under optimized conditions . Critical parameters include:
-
Temperature: −78°C to 0°C to prevent ligand scrambling
-
Solvent Purity: Anhydrous diethyl ether to avoid hydrolysis
-
Stoichiometry: 4:1 Grignard-to-ZrCl₄ ratio for complete substitution
Structural Insights from X-Ray Crystallography
X-ray diffraction studies reveal two distinct polymorphs:
-
Polymorph A: All four benzyl ligands adopt η²-coordination, creating a symmetrical tetrahedral geometry .
-
Polymorph B: Two η¹ and two η² ligands, resulting in a distorted configuration with Zr–C bond lengths varying between 2.24 Å and 2.38 Å .
This structural plasticity enables tunable reactivity, as η²-coordinated ligands facilitate easier protonolysis compared to η¹ modes .
Reactivity and Mechanistic Pathways
Protonolysis Reactions
Tetrabenzylzirconium(IV) undergoes protonolysis with hydrogen chloride to yield trichlorobenzylzirconium and toluene:
This reaction proceeds via a concerted mechanism where HCl simultaneously abstracts a benzyl proton and transfers chloride to zirconium .
Olefin Polymerization Catalysis
When activated by methylaluminoxane (MAO), tetrabenzylzirconium(IV) generates highly active sites for ethylene and propylene polymerization. Key performance metrics include:
-
Turnover Frequency (TOF): Up to 2,080 h⁻¹ for 1-hexene oligomerization
-
Stereoselectivity: >99% isotacticity in polystyrene synthesis
The precatalyst’s efficiency stems from its ability to stabilize active Zr(III) intermediates while resisting over-reduction .
Applications in Industrial and Academic Contexts
Polyolefin Production
Tetrabenzylzirconium-derived catalysts dominate in the synthesis of:
-
High-Density Polyethylene (HDPE): Enhanced tensile strength via chain branching control
-
Syndiotactic Polystyrene: High thermal stability for automotive components
-
Elastomers: Precisely tuned branching for impact-resistant materials
Emerging Applications
Recent studies highlight its potential in:
-
CO₂ Copolymerization: Zr centers activate CO₂ for incorporation into polycarbonates
-
Dehydrogenative Coupling: Silane-to-siloxane conversions with 90% selectivity
-
Photocatalysis: Benzyl ligands act as electron reservoirs under UV irradiation
Comparative Analysis with Analogous Complexes
| Compound | Metal Center | Ligand Type | TOF (h⁻¹) | Stability |
|---|---|---|---|---|
| Tetrabenzylzirconium(IV) | Zr(IV) | Benzyl | 2,080 | Air-sensitive |
| Tetrabenzylhafnium(IV) | Hf(IV) | Benzyl | 1,750 | Moisture-sensitive |
| Cp₂ZrCl₂ | Zr(IV) | Cyclopentadienyl | 3,200 | Air-stable |
The zirconium analogue outperforms hafnium in catalytic activity but requires more rigorous handling. Compared to cyclopentadienyl complexes, benzyl ligands offer superior steric tuning at the cost of reduced thermal stability .
Recent Advances and Future Directions
Ligand Modification Strategies
Incorporating electron-withdrawing substituents on benzyl rings (e.g., –CF₃ groups) increases Zr center electrophilicity, boosting polymerization rates by 40% in preliminary trials .
Computational Modeling Breakthroughs
Density functional theory (DFT) simulations predict that η³-coordination modes could stabilize transition states in copolymerization reactions, opening pathways for novel polymer architectures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume